2-Methyl-2-cyclopenten-1-one 2-Methyl-2-cyclopenten-1-one Diels-Alder reactions of 2-methyl-2-cyclopenten-1-one with 1-ethenylhydronaphthalenes were studied.
2-Methyl-2-cyclopenten-1-one, also known as aaee-ethanol or N-acryloylaminoethoxyethanol, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2-Methyl-2-cyclopenten-1-one is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-2-cyclopenten-1-one is primarily located in the cytoplasm. Outside of the human body, 2-methyl-2-cyclopenten-1-one can be found in cereals and cereal products. This makes 2-methyl-2-cyclopenten-1-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1120-73-6
VCID: VC20950906
InChI: InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
SMILES: CC1=CCCC1=O
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

2-Methyl-2-cyclopenten-1-one

CAS No.: 1120-73-6

Cat. No.: VC20950906

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-cyclopenten-1-one - 1120-73-6

Specification

Description Diels-Alder reactions of 2-methyl-2-cyclopenten-1-one with 1-ethenylhydronaphthalenes were studied.
2-Methyl-2-cyclopenten-1-one, also known as aaee-ethanol or N-acryloylaminoethoxyethanol, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2-Methyl-2-cyclopenten-1-one is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-2-cyclopenten-1-one is primarily located in the cytoplasm. Outside of the human body, 2-methyl-2-cyclopenten-1-one can be found in cereals and cereal products. This makes 2-methyl-2-cyclopenten-1-one a potential biomarker for the consumption of this food product.
CAS No. 1120-73-6
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name 2-methylcyclopent-2-en-1-one
Standard InChI InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
Standard InChI Key ZSBWUNDRDHVNJL-UHFFFAOYSA-N
SMILES CC1=CCCC1=O
Canonical SMILES CC1=CCCC1=O

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